2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one
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Overview
Description
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole moiety and a quinazolinone core, which are connected via an ethenyl linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one typically involves the condensation of indole-3-carbaldehyde with 2-methylquinazolin-4(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the ethenyl linkage between the indole and quinazolinone moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of fluorescent sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(1H-indol-3-yl)vinyl]hetarenes: These compounds share a similar indole-ethenyl linkage but differ in the heterocyclic core.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound contains an indole moiety but has a different core structure and functional groups.
Uniqueness
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one is unique due to its specific combination of an indole moiety and a quinazolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific studies.
Properties
Molecular Formula |
C19H15N3O |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C19H15N3O/c1-22-18(21-17-9-5-3-7-15(17)19(22)23)11-10-13-12-20-16-8-4-2-6-14(13)16/h2-12,20H,1H3/b11-10+ |
InChI Key |
ZHIDKAJXDWMSEO-ZHACJKMWSA-N |
Isomeric SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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